Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound characterized by the molecular formula and a molecular weight of 192.21 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents and materials with unique properties. Its IUPAC name is methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate, and it is identified by the CAS number 90918-37-9.
Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. This compound can be synthesized from readily available precursors such as 1,2-phenylenediamine and diethyl oxalate, making it accessible for various research applications.
The synthesis of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves a two-step process:
This synthetic route can be optimized for industrial production by adjusting reaction conditions and purification processes.
The molecular structure of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate features a fused bicyclic system typical of quinoxalines. The compound possesses a carboxylate group that contributes to its reactivity.
Key structural data includes:
InChI=1S/C10H12N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6,11-12H,4-5H2,1H3
PIHCQPYCRVXZGU-UHFFFAOYSA-N
.Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is involved in several types of chemical reactions:
These reactions expand the utility of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate in synthetic organic chemistry.
The mechanism of action for methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific biological targets. It is believed to modulate enzymatic activity by binding to various enzymes and receptors. Additionally, it may interfere with cellular processes such as DNA replication and protein synthesis. This activity underpins its potential as an antimicrobial and antifungal agent.
Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is typically a colorless to light yellow liquid or solid at room temperature. Specific physical properties include:
The chemical properties include:
The stability of this compound under various conditions allows for its use in diverse chemical environments.
Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several significant applications:
Research continues into its applications in drug development and materials science.
Tetrahydroquinoxaline derivatives emerged as privileged scaffolds in medicinal chemistry following initial observations of their bioactivity in natural product analogs and synthetic compounds. Early research focused on simple alkyl- and aryl-substituted tetrahydroquinoxalines, primarily as synthetic intermediates or structural curiosities. The significant pharmacological potential of this scaffold became evident through systematic structure-activity relationship (SAR) studies in the late 20th century, which revealed that strategic substitution patterns—particularly at the C6 position—conferred enhanced binding affinity to biological targets [6]. The introduction of carboxylate esters at this position represented a critical advancement, balancing polarity and lipophilicity while providing a synthetic handle for further derivatization. This evolution culminated in the strategic incorporation of the methyl carboxylate moiety, which significantly improved the drug-like properties of these heterocyclic compounds, enhancing cellular permeability and metabolic stability compared to their carboxylic acid counterparts [7] [9]. The scaffold's synthetic versatility enabled rapid generation of diverse libraries, accelerating pharmacological exploration across therapeutic areas including oncology, neurology, and infectious diseases.
Table 1: Key Historical Milestones in Tetrahydroquinoxaline Medicinal Chemistry
Time Period | Development Focus | Significant Advancement |
---|---|---|
1970s-1980s | Basic heterocyclic synthesis | Development of efficient cyclization methods for tetrahydroquinoxalines |
1990s-2000s | Early SAR exploration | Discovery of C6-position sensitivity for biological activity |
2000s-2010s | Functional group optimization | Introduction of C6-methyl carboxylate for improved pharmacokinetics |
2010s-Present | Targeted therapeutic applications | Rational design of tubulin polymerization and MCL-1 inhibitors |
Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS: 877861-62-6, C₁₁H₁₃NO₂) serves as a critical synthetic intermediate and pharmacophore core in contemporary drug discovery. Its chemical structure features a partially saturated quinoxaline ring system with a methyl ester at the C6 position, providing both conformational constraint and points for synthetic diversification. This compound's significance stems from its optimal molecular geometry and electronic distribution, which facilitate interactions with diverse biological targets. The methyl ester moiety specifically contributes to: (1) enhanced membrane permeability compared to free acids; (2) metabolic stability during cellular assays; and (3) serving as a versatile handle for hydrolysis or transesterification during prodrug development [6] [9]. In oncology drug discovery, derivatives of this scaffold demonstrate remarkable antiproliferative activities, functioning through mechanisms such as tubulin polymerization inhibition and disruption of protein-protein interactions in apoptosis pathways. Its synthetic tractability enables rapid analog generation via N-alkylation, N-acylation, or ring substitution, making it a preferred template for combinatorial chemistry approaches and targeted library design against validated oncological targets.
The tetrahydroquinoxaline and tetrahydroisoquinoline scaffolds represent distinct bioisosteric paradigms in medicinal chemistry with differentiated pharmacological profiles:
Structural Differences: Tetrahydroquinoxaline contains two nitrogen atoms at the 1,4-positions of the fused bicyclic system, whereas tetrahydroisoquinoline features a single nitrogen at position 2. This difference significantly alters electron distribution, dipole moments, and hydrogen-bonding capacity. The diazine structure of tetrahydroquinoxaline imparts greater polarity and potential for bidentate interactions with target proteins [2] [9].
Biological Target Profiles: Tetrahydroquinoxaline derivatives demonstrate a pronounced tendency for tubulin binding and kinase modulation, particularly in anticancer applications. In contrast, tetrahydroisoquinoline derivatives frequently exhibit activity toward CNS targets (e.g., opioid receptors, monoamine transporters) and have yielded clinical agents like trabectedin and lurbinectedin [2]. The additional nitrogen in tetrahydroquinoxaline creates opportunities for interaction with polar residues in the colchicine binding site of tubulin, a target less commonly addressed by tetrahydroisoquinolines.
Synthetic Accessibility: Tetrahydroquinoxalines are typically synthesized via Pictet-Spengler-type cyclizations or reductive amination strategies involving o-phenylenediamine derivatives. Tetrahydroisoquinolines often employ Bischler-Napieralski reactions followed by reduction. The former generally offers more straightforward routes to C6-functionalized derivatives due to the symmetry and reactivity of ortho-diamine precursors [2] [4].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: